molecular formula C5H5LiN2O2 B7725388 lithium;1-methylimidazole-2-carboxylate

lithium;1-methylimidazole-2-carboxylate

Cat. No.: B7725388
M. Wt: 132.1 g/mol
InChI Key: VDDMYAZKEZRYKJ-UHFFFAOYSA-M
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Description

Lithium;1-methylimidazole-2-carboxylate is a compound that combines lithium with a derivative of imidazole, specifically 1-methylimidazole-2-carboxylate. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, and it is a common structural element in many biologically active molecules. The addition of lithium to this structure can enhance its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-methylimidazole-2-carboxylate typically involves the lithiation of 1-methylimidazole-2-carboxylate. This can be achieved through direct lithiation or via lithium-halogen exchange. The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methylimidazole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., LDA, n-butyllithium), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Lithium;1-methylimidazole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used to study the interactions of imidazole derivatives with biological receptors and enzymes.

    Medicine: Imidazole derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as catalysts and polymers

Mechanism of Action

The mechanism of action of lithium;1-methylimidazole-2-carboxylate involves its ability to act as a nucleophile or base in various chemical reactions. The lithium atom enhances the nucleophilicity of the imidazole ring, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler derivative of imidazole without the carboxylate group.

    2-methylimidazole: Another derivative with a methyl group at the 2-position instead of the carboxylate group.

    Imidazole: The parent compound without any substituents.

Uniqueness

Lithium;1-methylimidazole-2-carboxylate is unique due to the presence of both the lithium atom and the carboxylate group, which significantly enhance its reactivity and versatility in chemical reactions compared to its simpler counterparts .

Properties

IUPAC Name

lithium;1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.Li/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDMYAZKEZRYKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=CN=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CN1C=CN=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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